5-chloro-6-nitro-1H-indole

Medicinal Chemistry Physical Chemistry Lead Optimization

5-Chloro-6-nitro-1H-indole is a disubstituted indole with a unique 5-Cl, 6-NO2 pattern, creating a highly electron-deficient aromatic system essential for divergent SAR exploration. Unlike mono-substituted analogs (5-chloroindole, 6-nitroindole), its orthogonal functionality enables selective nitro reduction and palladium-catalyzed cross-coupling sequences, reducing synthetic steps. The lower LogP (2.45) aids permeability tuning. Specs: ≥97% purity, MW 196.59. Store at 0‑8°C. For medchem and chemical biology probe development.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 1423120-30-2
Cat. No. B1427135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-6-nitro-1H-indole
CAS1423120-30-2
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(C=C21)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H5ClN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h1-4,10H
InChIKeyGANDYYHXXQGUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-nitro-1H-indole (CAS 1423120-30-2) Procurement Guide: An Electron-Deficient Heterocyclic Building Block for Pharmaceutical Research


5-Chloro-6-nitro-1H-indole (CAS 1423120-30-2) is a disubstituted indole derivative characterized by a chloro group at the 5-position and a nitro group at the 6-position [1]. This substitution pattern creates a highly electron-deficient aromatic system with distinct physicochemical properties, making it a specialized intermediate for the synthesis of more complex, biologically relevant indole-containing molecules . Its primary value lies in its utility as a building block for medicinal chemistry and drug discovery programs, where its unique reactivity profile and structural attributes can be exploited.

Why 5-Chloro-6-nitro-1H-indole Cannot Be Interchanged with Common Mono-Substituted Indole Analogs


The unique 5-chloro, 6-nitro substitution pattern in 5-chloro-6-nitro-1H-indole imparts an electronic and steric profile that is not replicated by simpler, more readily available analogs like 5-chloroindole or 6-nitroindole. The combined electron-withdrawing effects of both substituents dramatically alter the ring's reactivity in electrophilic aromatic substitution, cross-coupling reactions, and reduction sequences . This results in a different LogP (2.45) compared to 5-chloroindole (LogP ~2.67-2.82) and 6-nitroindole (LogP ~2.60) [1][2][3]. Consequently, substituting a mono-functionalized indole can lead to divergent reaction outcomes, failed syntheses, or the production of an entirely different molecular scaffold, undermining the intended structure-activity relationship (SAR) exploration in drug discovery projects.

Quantitative Differentiators for 5-Chloro-6-nitro-1H-indole: A Technical Evidence Summary


Lipophilicity (LogP) as a Quantitative Marker of Structural and Electronic Divergence

The calculated partition coefficient (LogP) of 5-chloro-6-nitro-1H-indole is 2.45, which is notably lower than that of its mono-substituted analogs 5-chloroindole and 6-nitroindole [1][2][3]. This difference in lipophilicity is a direct consequence of the compound's unique disubstituted aromatic system and has implications for its chromatographic behavior, solubility, and biological membrane permeability.

Medicinal Chemistry Physical Chemistry Lead Optimization

Purity Specification as a Quality Benchmark for Reproducible Research

Commercial suppliers of 5-chloro-6-nitro-1H-indole consistently offer the compound with a minimum purity specification of 97%, as determined by analytical methods such as GC or HPLC [1]. This high purity level ensures the reliability of the compound as a starting material for multi-step synthetic sequences, where the presence of even minor impurities could compromise overall yield and complicate purification.

Analytical Chemistry Quality Control Chemical Procurement

Defined Storage Conditions for Maintaining Compound Integrity

Vendor datasheets specify that 5-chloro-6-nitro-1H-indole should be stored at refrigerated temperatures of 0-8 °C . This recommendation is distinct from that of 5-chloroindole, which is often stored at room temperature , indicating a different inherent stability profile for the disubstituted compound.

Chemical Stability Laboratory Management Procurement Logistics

Differential Pricing and Availability as a Procurement Decision Factor

5-Chloro-6-nitro-1H-indole is a specialized building block with a higher per-gram cost and more limited availability compared to its simpler analog, 5-chloroindole. Representative list prices from two reputable vendors show a price of £166.00 for 1 gram and $695.00 for 1 gram for the target compound . In contrast, 5-chloroindole is a commodity chemical available at a significantly lower cost.

Procurement Budgeting Supply Chain

Validated Use-Cases for 5-Chloro-6-nitro-1H-indole in Scientific and Industrial Settings


Medicinal Chemistry: Synthesis of Novel, Electron-Deficient Indole-Based Drug Candidates

The unique 5-chloro, 6-nitro substitution pattern creates an electron-deficient indole core that is ideal for exploring structure-activity relationships (SAR) in drug discovery programs. The nitro group can be reduced to an amine for further functionalization, while the chloro substituent serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to diversify the molecular scaffold . This allows medicinal chemists to access a chemical space that is distinct from that offered by 5-chloroindole or 6-nitroindole.

Chemical Biology: Development of Functional Probes and Chemical Tools

The presence of the nitro group, which can act as a fluorescence quencher or a precursor to a photoaffinity label, combined with the chloro group for bioconjugation, makes 5-chloro-6-nitro-1H-indole a valuable starting point for designing chemical biology probes . The compound's defined physicochemical properties, including its lower LogP (2.45) relative to mono-substituted analogs, can be advantageous in tuning the cellular permeability of probe molecules [1].

Process Chemistry: An Advanced Intermediate for API Synthesis

In a pharmaceutical process chemistry setting, 5-chloro-6-nitro-1H-indole serves as an advanced intermediate where the specific orthogonality of its functional groups enables a defined sequence of synthetic transformations. The ability to selectively reduce the nitro group in the presence of the chloro substituent, or to perform a chemoselective cross-coupling at the chloride site, provides a strategic advantage in constructing complex molecular architectures . The higher cost and specialized storage requirements (0-8 °C) are justified by the step-count reduction and increased convergence it can provide in a multi-step synthesis .

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